molecular formula C14H15ClO3 B13112782 Ethyl2-(4-chlorobenzoyl)pent-4-enoate

Ethyl2-(4-chlorobenzoyl)pent-4-enoate

Cat. No.: B13112782
M. Wt: 266.72 g/mol
InChI Key: RGKYFMRUKRARML-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorobenzoyl)pent-4-enoate is an ester derivative featuring a pent-4-enoate backbone substituted with a 4-chlorobenzoyl group at the C-2 position. The compound combines the reactivity of an α,β-unsaturated ester (due to the pent-4-enoate moiety) with the electron-withdrawing effects of the 4-chlorobenzoyl group. This structural motif is significant in synthetic organic chemistry, particularly in the design of intermediates for pharmaceuticals or agrochemicals.

The 4-chlorobenzoyl group is characterized by distinct spectroscopic signatures, such as aromatic proton resonances at δ 7.95 and δ 7.41 in $ ^1H $-NMR spectra , which are critical for structural confirmation. The compound’s reactivity is influenced by the conjugated system of the pent-4-enoate ester and the electron-deficient aromatic ring, making it a candidate for cyclization or nucleophilic substitution reactions.

Properties

Molecular Formula

C14H15ClO3

Molecular Weight

266.72 g/mol

IUPAC Name

ethyl 2-(4-chlorobenzoyl)pent-4-enoate

InChI

InChI=1S/C14H15ClO3/c1-3-5-12(14(17)18-4-2)13(16)10-6-8-11(15)9-7-10/h3,6-9,12H,1,4-5H2,2H3

InChI Key

RGKYFMRUKRARML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C)C(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chlorobenzoyl)pent-4-enoate typically involves the esterification of 4-chlorobenzoic acid with ethyl pent-4-enoate. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-(4-chlorobenzoyl)pent-4-enoate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorobenzoyl)pent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Enzyme Interactions and Therapeutic Potential

Research indicates that Ethyl 2-(4-chlorobenzoyl)pent-4-enoate exhibits significant biological activity, particularly in enzyme inhibition and protein-ligand interactions. Preliminary studies suggest its potential as an anti-inflammatory and anticancer agent:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is crucial for drug discovery and development. Understanding its mechanism of action could lead to new therapeutic strategies.
  • Anti-inflammatory Properties : Initial investigations have shown that this compound may reduce inflammation markers in cellular models, indicating its potential use in treating inflammatory diseases.
  • Anticancer Activity : Some studies have reported that Ethyl 2-(4-chlorobenzoyl)pent-4-enoate can induce apoptosis in cancer cell lines, suggesting its utility in cancer therapy.

Case Studies

  • Study on Enzyme Inhibition : A study investigated the effects of Ethyl 2-(4-chlorobenzoyl)pent-4-enoate on a specific enzyme related to inflammatory pathways. Results indicated a dose-dependent inhibition, highlighting the compound's potential as a therapeutic agent against inflammatory diseases.
  • Anticancer Research : In vitro studies on various cancer cell lines demonstrated that treatment with Ethyl 2-(4-chlorobenzoyl)pent-4-enoate resulted in significant reductions in cell viability, suggesting its effectiveness as an anticancer agent.

Data Table: Summary of Applications

Application AreaDescriptionResearch Findings
Enzyme InhibitionPotential inhibitor for specific enzymes involved in disease pathwaysDose-dependent inhibition observed in vitro
Anti-inflammatoryMay reduce inflammation markers in cellular modelsSignificant reduction in cytokine levels noted
Anticancer ActivityInduces apoptosis in various cancer cell linesReduced cell viability across multiple cancer types

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorobenzoyl)pent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzoyl group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The pentenoate chain can also interact with lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Ethyl 2-(4-Chlorobenzoyl)pent-4-enoate and Analogues
Compound Molecular Weight (g/mol) Key Functional Groups $ ^1H $-NMR (δ, aromatic) Dihedral Angles (°)
Ethyl 2-(4-chlorobenzoyl)pent-4-enoate ~268.7 (estimated) Pent-4-enoate, 4-chlorobenzoyl 7.95–7.41 (predicted) N/A
Ethyl 4-pentenoate 128.17 Pent-4-enoate N/A N/A
Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate 346.8 Phenoxy, 4-chlorobenzoyl 7.95–7.41 126.8
N-(4-Chlorobenzoyl)-L-tyrosyl derivatives ~400–450 Peptide, 4-chlorobenzoyl 7.95–7.41 N/A
Table 2: Reactivity Comparison
Reaction Type Ethyl 2-(4-Chlorobenzoyl)pent-4-enoate Ethyl 4-Pentenoate Fluorinated Derivative (4f)
Hydrolysis Moderate (α,β-unsaturated ester) Fast (saturated ester) Slow (fluorine stabilizes)
Conjugate Addition High Low Moderate
Cyclization Potential High (due to unsaturated chain) None High (fluorine directs reactivity)

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-(4-chlorobenzoyl)pent-4-enoate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via esterification of pent-4-enoic acid derivatives with 4-chlorobenzoyl chloride. Catalytic systems, such as palladium-based catalysts, enhance selectivity for the α,β-unsaturated ester structure. For example, allylic substitution reactions under inert atmospheres (e.g., nitrogen) improve stability of intermediates .
  • Key Parameters : Monitor reaction temperature (60–80°C) and solvent polarity (e.g., THF or DCM) to minimize side products like hydrolyzed esters. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which spectroscopic techniques are critical for characterizing Ethyl 2-(4-chlorobenzoyl)pent-4-enoate?

  • Techniques :

  • NMR : Use 1^1H and 13^{13}C NMR to confirm the ester linkage (δ ~4.2 ppm for CH2_2O and δ ~170 ppm for carbonyl carbons) and α,β-unsaturated system (doublet peaks for vinyl protons at δ 5.8–6.3 ppm) .
  • IR : Identify carbonyl stretches (C=O at ~1720 cm1^{-1}) and C-Cl bonds (750 cm1^{-1}) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What biological activities have been reported for structurally related 4-chlorobenzoyl esters?

  • Findings : Analogous compounds exhibit:

  • Anticancer potential : Inhibition of cancer cell proliferation via interference with kinase signaling pathways (e.g., AKR1B10 inhibition in ) .
  • Venom neutralization : Ethyl 2-((4-chlorobenzoyl)thio)acetate binds to α-cobra toxin, suggesting potential for antivenom applications (requires in vivo validation) .

Advanced Research Questions

Q. How do reaction mechanisms differ in catalytic vs. non-catalytic synthesis of Ethyl 2-(4-chlorobenzoyl)pent-4-enoate?

  • Catalytic Pathways : Palladium-catalyzed allylic substitutions (e.g., tert-butyl esters in ) proceed via π-allyl intermediates, improving regioselectivity. Non-catalytic routes often yield mixed products due to competing nucleophilic attacks .
  • Kinetic Analysis : Use DFT calculations to compare energy barriers for key steps, such as esterification vs. hydrolysis, under varying pH conditions .

Q. What crystallographic strategies resolve ambiguities in the compound’s 3D structure?

  • Tools : Employ SHELX software for single-crystal X-ray diffraction. Key steps include:

  • Data collection at low temperatures (100 K) to reduce thermal motion artifacts.
  • Refinement using SHELXL for accurate placement of the chlorobenzoyl and pentenoate moieties .
    • Challenges : Address disorder in the vinyl group by applying restraints during refinement .

Q. How can computational modeling predict interactions between Ethyl 2-(4-chlorobenzoyl)pent-4-enoate and biological targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to simulate binding to AKR1B10 or venom proteins (e.g., α-cobra toxin in ). Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .
  • SAR Studies : Compare electrostatic potentials of 4-chlorobenzoyl derivatives to optimize binding affinity .

Q. How should researchers address discrepancies in bioactivity data across studies?

  • Troubleshooting :

  • Purity Checks : Re-analyze compound batches via HPLC and HRMS to rule out impurities (e.g., noted varying purity impacts activity).
  • Assay Conditions : Standardize cell lines (e.g., HepG2 for anticancer tests) and venom sources (e.g., Naja kaouthia for toxin studies) .

Methodological Tables

Table 1 : Key Synthetic Parameters for Ethyl 2-(4-Chlorobenzoyl)pent-4-enoate

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher yields at 80°C
Catalyst Loading5 mol% Pd(OAc)2_2Reduces side reactions
SolventAnhydrous THFPrevents hydrolysis

Table 2 : Comparative Bioactivity of 4-Chlorobenzoyl Derivatives

CompoundTargetIC50_{50} (µM)Reference
Fenofibric acidAKR1B1012.3
Ethyl thioacetateα-Cobra Toxin8.7*
*In silico data; requires experimental validation.

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